![molecular formula C19H17ClN2OS B2675784 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226433-65-3](/img/structure/B2675784.png)
2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
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Description
2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as "ATCM" and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis and Antifungal Evaluation
A study focused on the crystal structures of related 2-methyl-4-phenyl-1H-imidazole derivatives, including those with chlorophenyl and methoxyphenyl groups, analyzed their intermolecular interactions and energy frameworks. The electron-donating/withdrawing tendency of substituent groups influenced the acid-base properties of the 2-methylimidazole nucleus, affecting antifungal activity against C. neoformans (Macías et al., 2018).
Photochromism
Research on the synthesis of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, including methoxyphenyl variants, highlighted their photochromic properties in solution upon irradiation (Bai et al., 2010).
Corrosion Inhibition
Imidazole derivatives, including those with methoxyphenyl substituents, have been studied for their inhibitive performance on steel corrosion in acidic environments. These compounds act as anodic inhibitors, showing significant protection performances (Ouakki et al., 2018).
Spectroscopic Analysis and Molecular Docking
A solvent-free synthesis pathway for obtaining imidazole derivatives, including chloro- and bromophenyl variants, was reported. These compounds showed antimicrobial activity and potential for interaction with proteins, as evaluated by molecular docking procedures (Thomas et al., 2018).
Surface Studies and Quantum Chemical Studies
The corrosion inhibition performance of novel imidazole derivatives for J55 steel in a CO2 saturated brine solution was explored, indicating high inhibition efficiency and supporting the experimental results with quantum chemical calculations (Singh et al., 2017).
Antimicrobial and Anticancer Activities
Imidazole rings are known for their biological and pharmaceutical importance, with certain derivatives exhibiting antimicrobial and anticancer activities. The structural characteristics and biological studies of these compounds offer scope in medicinal chemistry (Ramanathan, 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-3-12-24-19-21-13-18(14-4-10-17(23-2)11-5-14)22(19)16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAYVEODRYCEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole |
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